molecular formula C16H23BrN2O4 B2932391 1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene CAS No. 471239-60-8

1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene

Cat. No. B2932391
CAS RN: 471239-60-8
M. Wt: 387.274
InChI Key: LJKCSTXFYRULGQ-UHFFFAOYSA-N
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Description

The compound “1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene” is a complex organic molecule. It likely contains a benzene ring (a hexagonal ring of carbon atoms) substituted with two tert-butyloxycarbonylamino groups and a bromine atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butylbenzene, a related compound, can be produced by the treatment of benzene with isobutene . The tert-butyloxycarbonylamino groups could potentially be added through a process known as N-Boc protection, which involves the reaction of amines with di-tert-butyl dicarbonate .

Scientific Research Applications

Synthesis and Reactivity

The study of bromination reactions, such as those involving di-tert-butylbenzene derivatives, highlights the application of brominated compounds in synthesizing structurally complex molecules. For instance, the bromination of 1,4-di-tert.butylbenzene yields various brominated derivatives, showcasing the reactivity of tert-butylated aromatic compounds towards halogenation (Baas & Wepster, 2010).

Material Science

In material science, derivatives of tert-butylbenzene, such as 4-tert-butylcatechol derivatives, have been utilized to synthesize new polyamides with outstanding thermal stability and solubility properties. These materials exhibit high glass transition temperatures and are promising for advanced applications due to their mechanical robustness and chemical resistance (Hsiao, Yang, & Chen, 2000).

Chemical Stability and Electrochemistry

The investigation into the electrochemical stability of redox shuttle additives, such as 3,5-di-tert-butyl-1,2-dimethoxybenzene, for lithium-ion batteries highlights the significance of tert-butylated benzene derivatives in enhancing battery safety through overcharge protection mechanisms. This research demonstrates the critical role of molecular structure in determining the electrochemical behavior and stability of organic compounds within battery systems (Zhang et al., 2010).

Catalysis and Organic Transformations

The development and characterization of arylpalladium complexes involving tert-butyl groups showcase the application of tert-butylated aromatic compounds in catalysis, particularly in facilitating cross-coupling reactions. These studies contribute to the understanding of complex formation, stability, and reactivity in palladium-catalyzed processes, offering insights into the synthesis of diverse organic compounds (Stambuli, Bühl, & Hartwig, 2002).

Advanced Organic Synthesis Techniques

Research into the use of dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides, including derivatives of tert-butylbenzene, underscores the innovative approaches in organic synthesis. Such methodologies enable the efficient production of aryl amides, highlighting the versatility of tert-butylated aromatic compounds in facilitating complex organic transformations (Wan et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, tert-butylbenzene, a related compound, is classified as a flammable liquid and can cause skin irritation .

properties

IUPAC Name

tert-butyl N-[4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O4/c1-15(2,3)22-13(20)18-11-8-7-10(17)9-12(11)19-14(21)23-16(4,5)6/h7-9H,1-6H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKCSTXFYRULGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene

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